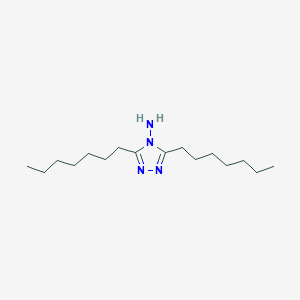
2,4-Bis(trifluoromethyl)phenylisothiocyanate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis Catalysis
2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that related compounds like 2,4-Bis(trifluoromethyl)phenylisothiocyanate could have similar catalytic applications. The ortho-substituent of boronic acid accelerates amidation, indicating potential for peptide synthesis (Wang, Lu, & Ishihara, 2018).
Materials Science
In materials science, derivatives of bis(trifluoromethyl)phenyl compounds are used to synthesize n-type semiconductors with potential applications in organic electronics. The study on mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups highlights this application, demonstrating their use in field-effect transistors and nonvolatile memory elements (Facchetti et al., 2004).
Analytical Chemistry
In analytical chemistry, 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate serves as a derivatization agent for biogenic amines, facilitating their determination by LC-tandem mass spectrometry and 19F NMR. This application underscores its utility in simplifying the purification step in analytical processes (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Catalysis and Polymer Chemistry
Zwitterionic salts derived from reactions involving isothiocyanates, including bis(trifluoromethyl)phenyl isothiocyanate derivatives, have shown effectiveness as organocatalysts for transesterification reactions, offering mild and efficient catalysis options for esterification and polymer synthesis processes (Ishihara, Niwa, & Kosugi, 2008).
Advanced Materials
Highly fluorinated polyimides synthesized from multifluorinated aromatic diamines exhibit outstanding thermal stability, mechanical properties, and dielectric constants, making them suitable for applications in electronics and coatings. These materials' solubility and optical transparency are enhanced by the incorporation of trifluoromethyl groups, demonstrating the broad utility of fluorinated compounds in material development (Tao et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 3,5-Bis(trifluoromethyl)phenyl isothiocyanate, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, including gloves and eye protection, when handling the compound .
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that isothiocyanates can react with amino groups, suggesting that this compound may interact with its targets through the formation of covalent bonds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Bis(trifluoromethyl)phenylisothiocyanate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
Given its use in proteomics research , it may play a role in protein modification or interaction.
Propiedades
IUPAC Name |
1-isothiocyanato-2,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-7(16-4-17)6(3-5)9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGDIBPVRZAYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373508 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269736-40-5 | |
| Record name | 2,4-Bis(trifluoromethyl)phenylisothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 269736-40-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597852.png)



![5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene](/img/structure/B1597858.png)
![N-[(5-bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1597860.png)
